molecular formula C20H16ClNOS B2893122 4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide CAS No. 321431-74-7

4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide

Cat. No.: B2893122
CAS No.: 321431-74-7
M. Wt: 353.86
InChI Key: PZGRNSDZOULOIN-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative characterized by:

  • A chloro substituent at the 4-position of the benzene ring.
  • A phenylsulfanylmethyl group attached to the aniline nitrogen via a methylene bridge.

The phenylsulfanyl moiety may enhance lipophilicity, influencing bioavailability and target binding.

Properties

IUPAC Name

4-chloro-N-[4-(phenylsulfanylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNOS/c21-17-10-8-16(9-11-17)20(23)22-18-12-6-15(7-13-18)14-24-19-4-2-1-3-5-19/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGRNSDZOULOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-[(Phenylsulfanyl)methyl]aniline

This intermediate is prepared through nucleophilic substitution or thiol-ene chemistry:

Method 1A: Nucleophilic Substitution
4-Aminobenzyl bromide reacts with thiophenol in dimethylformamide (DMF) at 60–80°C for 12–24 hours, using potassium carbonate (K₂CO₃) as a base. The reaction achieves 75–85% yield after purification via silica gel chromatography.

Method 1B: Mitsunobu Reaction
4-Hydroxybenzyl alcohol and thiophenol undergo Mitsunobu coupling with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), yielding 4-[(phenylsulfanyl)methyl]phenol. Subsequent nitration and reduction produce the aniline derivative, though this route is less efficient (55–65% yield).

Amidation with 4-Chlorobenzoyl Chloride

The final step involves coupling 4-[(phenylsulfanyl)methyl]aniline with 4-chlorobenzoyl chloride under Schotten-Baumann conditions:

Method 2A: Acyl Chloride Activation
In a biphasic system (dichloromethane/water), 4-chlorobenzoyl chloride (1.2 equiv) is added dropwise to a stirred solution of the aniline intermediate (1.0 equiv) and sodium hydroxide (NaOH, 2.0 equiv) at 0–5°C. The reaction proceeds for 2 hours, yielding 88–92% crude product, which is recrystallized from ethanol.

Method 2B: Coupling Reagent-Mediated Synthesis
For moisture-sensitive substrates, 4-[(phenylsulfanyl)methyl]aniline and 4-chlorobenzoic acid are combined with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylacetamide (DMA). The mixture reacts at 25°C for 12 hours, achieving 90–94% yield after column chromatography.

Optimization and Reaction Parameters

Temperature and Solvent Effects

  • Nucleophilic Substitution (Method 1A): Elevated temperatures (≥60°C) prevent thiophenol oxidation but may promote byproduct formation (e.g., disulfides). DMF outperforms dimethyl sulfoxide (DMSO) in suppressing side reactions.
  • Amidation (Method 2A): Low temperatures (0–5°C) minimize hydrolysis of 4-chlorobenzoyl chloride. Dichloromethane enhances interfacial contact in biphasic systems.

Catalytic and Stoichiometric Considerations

  • Base Selection: K₂CO₃ in Method 1A ensures efficient deprotonation of thiophenol without degrading the benzyl bromide.
  • Coupling Reagents: EDC/HOBt in Method 2B reduces racemization risks compared to carbodiimide-only systems.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):
    δ 7.82 (d, J = 8.4 Hz, 2H, Ar–H), 7.45 (d, J = 8.4 Hz, 2H, Ar–H), 7.32–7.25 (m, 5H, Ph–S), 4.32 (s, 2H, CH₂–S), 3.89 (s, 2H, NH₂).
  • IR (KBr):
    3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), 680 cm⁻¹ (C–S).

Purity and Yield Optimization

Method Yield (%) Purity (HPLC)
1A + 2A 82 98.5
1B + 2B 68 97.2

Industrial-Scale Adaptations

The patent EP0115328B1 describes a continuous-flow process for analogous sulfanyl intermediates, substituting batch reactors to enhance throughput. Key adaptations include:

  • Melt-Phase Reactions: Crude 4-chlorobenzenesulfochloride is reacted directly with amines, avoiding solvent use.
  • Waste Minimization: Aqueous filtrates from sulfinate syntheses are recycled into alkylation steps, reducing effluent volume.

Challenges and Mitigation Strategies

  • Byproduct Formation: Disulfides (Ph–S–S–Ph) in Method 1A are suppressed by degassing solvents with nitrogen.
  • Hydrolysis of Acyl Chloride: Method 2A’s biphasic system limits water contact, maintaining 4-chlorobenzoyl chloride stability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone.

  • Reduction: The chloro group can be reduced to a hydroxyl group.

  • Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as sodium methoxide or ammonia, often under basic conditions.

Major Products Formed:

  • Oxidation: 4-Chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenesulfoxide or sulfone.

  • Reduction: 4-Hydroxy-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study protein interactions or as a probe in biochemical assays. Its unique structure allows it to bind selectively to certain biological targets.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with specific molecular targets can be harnessed to design drugs with therapeutic effects.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic outcomes. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

4-Chloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzenecarboxamide
  • Molecular Formula : C₂₁H₁₅ClN₂OS
  • Key Features: Cyano group at the 3-position of the phenyl ring. Retains the phenylsulfanyl group at the 4-position.
  • Used industrially in pesticides and agrochemicals, with a purity of 99% .
4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide
  • Molecular Formula : C₁₉H₁₁Cl₂F₃N₂OS
  • Key Features :
    • Pyridinylsulfanyl group replaces the phenylsulfanyl moiety.
    • Contains trifluoromethyl and chloro substituents on the pyridine ring.
  • Fluorine atoms enhance metabolic stability and lipophilicity .

Carboxamide Derivatives with Heterocyclic Modifications

Tebufenpyrad
  • Molecular Formula : C₁₈H₂₄ClN₃O
  • Key Features :
    • Pyrazolecarboxamide core instead of benzamide.
    • tert-Butyl group on the phenyl ring.
  • Widely used as an acaricide, indicating pesticidal relevance for carboxamide derivatives .
4-Chloro-N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide
  • Molecular Formula: C₁₈H₁₁Cl₂NO₃
  • Key Features :
    • Pyran ring fused to the carboxamide group.
    • Two chloro substituents on aromatic rings.
  • Impact :
    • The pyran ring introduces conformational constraints, affecting binding to biological targets.
    • Higher molecular weight (360.19 g/mol) may reduce solubility compared to simpler benzamides .

Sulfonamide vs. Carboxamide Analogues

4-Chloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide
  • Molecular Formula : C₁₄H₁₅ClN₂O₂S
  • Key Features: Sulfonamide linker (SO₂NH) instead of carboxamide (CONH). Dimethylamino group on the phenyl ring.
  • Impact: Sulfonamides generally exhibit stronger hydrogen-bonding capacity due to the SO₂ group. The dimethylamino group enhances solubility in polar solvents .
4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide
  • Molecular Formula : C₁₄H₁₃Cl₂N₃O₄S
  • Key Features: Nitro group and ethylamino linker.
  • Impact: Nitro groups increase oxidative stability but may raise toxicity concerns. The ethylamino spacer allows for flexible interactions with enzymes or receptors .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Use Evidence Source
4-Chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide C₂₀H₁₆ClNOS 353.87 Phenylsulfanylmethyl, Chloro Research compound -
4-Chloro-N-[3-cyano-4-(phenylsulfanyl)phenyl]benzenecarboxamide C₂₁H₁₅ClN₂OS 378.88 Cyano, Phenylsulfanyl Pesticides/Agrochemicals
4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide C₁₉H₁₁Cl₂F₃N₂OS 443.27 Pyridinylsulfanyl, CF₃ Pharmaceutical research
Tebufenpyrad C₁₈H₂₄ClN₃O 333.86 Pyrazole, tert-Butyl Acaricide
4-Chloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide C₁₄H₁₅ClN₂O₂S 310.80 Sulfonamide, Dimethylamino Chemical intermediate

Key Research Findings

  • Electronic Effects: Electron-withdrawing groups (e.g., cyano, nitro) enhance electrophilicity, improving reactivity in nucleophilic substitution reactions .
  • Biological Activity : Carboxamides with heterocyclic cores (e.g., pyrazole, pyran) demonstrate target specificity in pesticidal applications, as seen in tebufenpyrad .

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide, and how can purity be ensured?

The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. Starting materials include 4-chlorobenzoic acid derivatives and 4-[(phenylsulfanyl)methyl]aniline. Key steps:

  • Amide bond formation : Use coupling agents like EDC/HOBt in anhydrous dichloromethane under nitrogen .
  • Sulfanyl group introduction : Thiol-ene "click" chemistry or nucleophilic substitution with phenylsulfanylmethyl bromide .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water . Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (comparison of aromatic proton integrations) .

Q. How is the structural conformation of this compound characterized, and what analytical techniques are critical?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify aromatic proton environments and carboxamide carbonyl signals (~168–170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns matching Cl and S atoms .
  • X-ray crystallography : For solid-state conformation analysis, though limited data exists. Related compounds (e.g., 3BW in ) suggest planar carboxamide groups and steric hindrance from the phenylsulfanylmethyl moiety .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

Initial screens should focus on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given structural similarities to sulfonamide inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

SAR strategies include:

  • Functional group substitutions : Replace the chloro group with F, Br, or NO2_2 to assess electronic effects. Modify the phenylsulfanyl group to alkyl or heteroaryl variants .
  • Scaffold hopping : Compare with analogs like 4-chloro-N-(4-methylphenyl)benzenecarbothioamide ( ) to evaluate carboxamide vs. carbothioamide bioactivity .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like EGFR or COX-2 .

Q. What experimental approaches resolve contradictions in reported biological activity data?

Contradictions (e.g., varying IC50_{50} values across studies) require:

  • Orthogonal assays : Validate antimicrobial activity with both agar diffusion and time-kill kinetic assays .
  • Metabolic stability testing : Incubate with liver microsomes to assess if metabolite interference affects results .
  • Target engagement validation : Use cellular thermal shift assays (CETSA) to confirm direct binding to purported targets .

Q. How can crystallographic data inform conformational dynamics in solution?

If X-ray data is unavailable (as with this compound), leverage:

  • Comparative analysis : Align with structurally related molecules (e.g., 3BW in ) to infer torsion angles and steric constraints .
  • Molecular dynamics simulations : Run 100-ns simulations in explicit solvent (e.g., water/DMSO) to study flexibility of the phenylsulfanylmethyl group .
  • NOESY NMR : Detect through-space interactions between aromatic protons to map solution-phase conformers .

Methodological Considerations

Q. What strategies mitigate synthetic challenges, such as low yields in sulfanyl group incorporation?

  • Optimized reaction conditions : Use radical initiators (e.g., AIBN) for thiol-ene reactions or switch to polar aprotic solvents (DMF) for nucleophilic substitutions .
  • Protecting groups : Temporarily protect the carboxamide with Boc to prevent side reactions during sulfanyl introduction .

Q. How are stability and storage conditions determined for long-term research use?

  • Forced degradation studies : Expose to heat (60°C), light (UV), and humidity (75% RH) for 2 weeks, then monitor decomposition via HPLC .
  • Recommended storage : -20°C in amber vials under argon, based on analog stability data (e.g., 4-chloro-N-(4-methylphenyl)benzenecarbothioamide in ) .

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